molecular formula C14H13NO3 B14396252 (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid CAS No. 89650-65-7

(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid

Cat. No.: B14396252
CAS No.: 89650-65-7
M. Wt: 243.26 g/mol
InChI Key: QMBJMHGDMSEVCP-UHFFFAOYSA-N
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Description

(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a fused ring structure that includes a pyridine ring and an indole moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further modified to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using catalysts to increase yield and reduce reaction times. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid apart is its unique combination of the indole ring with an acetic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89650-65-7

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(6-oxo-8,9-dihydro-7H-pyrido[1,2-a]indol-10-yl)acetic acid

InChI

InChI=1S/C14H13NO3/c16-13-7-3-6-12-10(8-14(17)18)9-4-1-2-5-11(9)15(12)13/h1-2,4-5H,3,6-8H2,(H,17,18)

InChI Key

QMBJMHGDMSEVCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N2C(=O)C1)CC(=O)O

Origin of Product

United States

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